molecular formula C10H11N3O B11904258 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone

1-(3-Aminoquinoxalin-1(2H)-yl)ethanone

Cat. No.: B11904258
M. Wt: 189.21 g/mol
InChI Key: SDCHDAAFIWBNDC-UHFFFAOYSA-N
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Description

1-(3-Aminoquinoxalin-1(2H)-yl)ethanone (CAS 782428-50-6) is an organic compound with the molecular formula C 10 H 11 N 3 O and a molecular weight of 189.21 g/mol . It serves as a valuable chemical building block in medicinal chemistry and pharmaceutical research, particularly for synthesizing novel nitrogen-containing heterocycles. Quinoxaline derivatives are privileged scaffolds in drug discovery due to their wide range of biological activities . Researchers utilize these core structures to generate potential anticancer molecules, as some derivatives are known to function as apoptotic inducers and inhibitors of biological targets such as the Epidermal Growth Factor Receptor (EGFR) . The quinoxaline nucleus is a key structural motif found in various biologically active natural products and pharmaceutical compounds, making related synthons like this compound crucial for developing new therapeutic agents . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-amino-2H-quinoxalin-1-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-7(14)13-6-10(11)12-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

SDCHDAAFIWBNDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=NC2=CC=CC=C21)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 3 Aminoquinoxalin 1 2h Yl Ethanone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For quinoxaline (B1680401) derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton (¹H) NMR Analysis

The ¹H NMR spectra of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone analogs exhibit characteristic signals that can be assigned to specific protons within the molecule. The aromatic protons on the benzene (B151609) ring of the quinoxaline core typically appear as a complex multiplet, often resembling an AA'BB' spin system, in the downfield region of the spectrum. The chemical shifts of the protons on the heterocyclic ring are also distinctive and crucial for structural confirmation. The amino group protons and the methyl protons of the ethanone (B97240) moiety give rise to signals at specific chemical shifts, further aiding in the structural assignment.

Table 1: Illustrative ¹H NMR Spectral Data for a Representative Quinoxaline Analog

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.40 - 7.90m-
NH₂5.50s (br)-
CH₃ (ethanone)2.40s-

Note: The chemical shifts are illustrative and can vary depending on the specific analog and the solvent used.

Carbon-13 (¹³C) NMR Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the ethanone group typically appears at a significantly downfield chemical shift. The carbons of the quinoxaline ring system, both in the benzene and pyrazine (B50134) portions, resonate at characteristic chemical shifts that are sensitive to the substitution pattern.

Table 2: Representative ¹³C NMR Spectral Data for a Quinoxaline Analog

Carbon AssignmentChemical Shift (δ, ppm)
C=O (ethanone)168.0
Quinoxaline C (aromatic)120.0 - 150.0
CH₃ (ethanone)25.0

Note: The chemical shifts are representative and can vary based on the specific molecular structure.

Advanced NMR Techniques for Structural Elucidation

For complex quinoxaline derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. ipb.ptresearchgate.netomicsonline.org These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton and identifying quaternary carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule in solution. diva-portal.org

The application of these advanced NMR techniques allows for a comprehensive and detailed structural characterization of this compound analogs. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs displays characteristic absorption bands corresponding to specific vibrational modes.

Key vibrational frequencies include:

N-H stretching: The amino group (NH₂) typically shows one or two sharp or broad bands in the region of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group of the ethanone moiety gives a strong, sharp absorption band around 1650-1700 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoxaline ring system appear in the 1500-1600 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Typical IR Absorption Frequencies for this compound Analogs

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Amino (NH₂)Stretching3300 - 3500
Carbonyl (C=O)Stretching1650 - 1700
Quinoxaline RingC=N, C=C Stretching1500 - 1600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000

The precise positions of these bands can provide additional information about the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wiley-vch.de For this compound and its analogs, techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions.

The mass spectrum will show a prominent peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), which allows for the confirmation of the molecular formula. Collision-Induced Dissociation (CID) can then be used to fragment the molecular ion. nih.gov The resulting fragment ions provide valuable structural information. Common fragmentation pathways for these types of compounds may involve:

Loss of the acetyl group.

Cleavage of the quinoxaline ring system.

Loss of small neutral molecules like HCN or NH₃. nih.gov

By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, corroborating the structure determined by NMR and IR spectroscopy. nih.gov

Table 4: Illustrative Mass Spectrometry Fragmentation Data

m/z ValueInterpretation
[M+H]⁺Protonated molecular ion
[M+H - 42]⁺Loss of ketene (B1206846) (CH₂=C=O)
[M+H - 43]⁺Loss of the acetyl radical (•COCH₃)

Note: The fragmentation pattern is highly dependent on the specific structure of the analog and the ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

For a suitable single crystal of a this compound analog, X-ray diffraction analysis can reveal:

The planarity of the quinoxaline ring system.

The conformation of the acetyl group relative to the heterocyclic ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the carbonyl oxygen, and π-π stacking interactions between the aromatic rings. nih.gov

This detailed structural information is invaluable for understanding the solid-state properties of these compounds and for rationalizing their chemical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for characterizing the electronic structure of quinoxaline derivatives. The absorption of UV or visible radiation by these molecules corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides valuable information about the types of electronic transitions occurring within the molecule, which are closely related to its structure and conjugation.

In the case of quinoxaline-based compounds, the UV-Vis spectra are typically characterized by multiple absorption bands in the range of 250–450 nm. These absorptions are primarily attributed to two main types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star) transitions. nih.gov

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of aromatic and conjugated systems, such as the quinoxaline ring. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (in the 250–350 nm region). mdpi.com The intensity and position of these bands can be influenced by the extent of conjugation in the molecule; an increase in conjugation generally leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. nih.gov

The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms of the quinoxaline ring, to a π* antibonding orbital. These transitions are typically of lower energy than π→π* transitions and appear as weaker absorption bands at longer wavelengths (in the 350–450 nm region). nih.gov

For analogs such as this compound, the presence of the amino group (an auxochrome) and the acetyl group can influence the electronic transitions. The amino group can participate in the conjugated system, potentially leading to intramolecular charge transfer (ICT) transitions. An ICT transition occurs when an electron is transferred from an electron-donating part of the molecule (like the amino group) to an electron-accepting part (like the quinoxaline ring system) upon photoexcitation. These ICT bands are often sensitive to solvent polarity and appear at longer wavelengths in the visible region of the spectrum. mdpi.com

Detailed research on closely related aminoquinoxaline analogs provides insight into the expected spectral properties. For instance, the photophysical data for an aminoquinoxaline derivative, QC1, in chloroform (B151607) reveals specific electronic transitions.

Table 1: Photophysical Data for Aminoquinoxaline Analog (QC1) in Chloroform

Compound λabs / nm (log ε) Assignment
QC1 274 (4.44), 318 (4.18), 422 (4.38) π-π* and ICT

Data sourced from a study on aminoquinoxaline-based sensors. mdpi.com

The intense absorption bands for QC1 observed at 274 nm and 318 nm are assigned to π-π* transitions within the quinoxaline core. mdpi.com The strong absorption band at a much longer wavelength, 422 nm, is attributed to an intramolecular charge transfer (ICT) transition. mdpi.com This indicates a significant electronic communication between the amino-substituent and the quinoxaline ring system. The high molar absorptivity (log ε > 4.0) for all bands signifies efficient light absorption. mdpi.com

Based on these findings for analogous structures, the UV-Vis spectrum of this compound is predicted to exhibit characteristic high-intensity bands below 350 nm corresponding to π-π* transitions of the quinoxaline core, and a lower-energy, solvent-dependent band at longer wavelengths associated with n→π* and/or ICT transitions involving the amino and acetyl substituents.

Reaction Mechanisms and Transformation Pathways of the 1 3 Aminoquinoxalin 1 2h Yl Ethanone Scaffold

Fundamental Organic Reaction Types Associated with Quinoxalines

The quinoxaline (B1680401) framework is susceptible to a range of reactions, including nucleophilic additions, electrophilic substitutions, and free-radical processes. The presence of the amino and acetyl groups on the 1-(3-aminoquinoxalin-1(2H)-yl)ethanone molecule further modulates this reactivity.

The electron-deficient character of the quinoxaline ring makes it a prime target for nucleophilic attack. rsc.orgrsc.org Nucleophilic substitution of hydrogen is a notable reaction, where carbanions can add to the heterocyclic ring. rsc.orgrsc.org However, the success of this reaction is highly dependent on the nature of the nucleophile. For instance, poorly stabilized nitrile carbanions have been shown to yield vicarious nucleophilic substitution (VNS) products with quinoxaline. rsc.org In contrast, more stabilized carbanions often fail to react with unsubstituted quinoxaline due to the low electrophilicity of the ring. rsc.org

The electrophilicity of the quinoxaline ring can be significantly enhanced by N-oxidation. rsc.org Quinoxaline N-oxides readily undergo nucleophilic addition, as the negative charge in the resulting σH adducts is effectively stabilized by the oxygen atom. rsc.org This strategy has been successfully employed to introduce a variety of substituents, including cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) groups, onto the quinoxaline scaffold. rsc.orgrsc.org

Furthermore, the formation of quinoxalinium salts drastically increases the susceptibility to nucleophilic addition. rsc.org Small anions like fluoride (B91410) and acetate (B1210297) have been observed to add to the C2 position of quinoxalinium cations, leading to de-aromatization of the ring system. rsc.org The influence of substituents at the 2-position on nucleophilic substitution has been investigated, showing that reactions are possible with various C-nucleophiles, although strong alkyl nucleophiles may be required for substrates with certain functional groups like amines. nih.gov

Table 1: Examples of Nucleophilic Additions to Quinoxaline Derivatives

Quinoxaline DerivativeNucleophileProduct TypeReference
QuinoxalineNitrile carbanionsVNS product rsc.org
Quinoxaline N-oxideCyanoalkyl, sulfonylalkyl carbanionsSubstituted quinoxalines rsc.orgrsc.org
Quinoxalinium saltsFluoride, Acetate anionsC2-addition product rsc.org
2-Substituted quinoxalinesAryl, alkyl, alkynyl nucleophiles2,3-Disubstituted quinoxalines nih.gov

While the quinoxaline ring is generally electron-deficient, electrophilic substitution reactions can occur, particularly on the benzene (B151609) portion of the scaffold. The conditions for such reactions, however, are often forcing. A notable example is the Scholl cyclization, an intramolecular electrophilic aromatic substitution (SEAr) that can occur in electron-rich diaryltetracenes to form fused ring systems. acs.orgacs.org This type of transformation highlights the ability of the aromatic system to undergo electrophilic attack under specific circumstances. The reaction often proceeds through dicationic species, which are generated under oxidative conditions. acs.orgacs.org

The quinoxaline scaffold is also amenable to free radical reactions. acs.org The reduction of quinoxaline derivatives can lead to the formation of free radical intermediates. acs.org For example, the one-electron reduction of quinoxaline N-oxides produces N-oxide radicals. acs.org The stability and subsequent reactions of these radicals are influenced by factors such as pH. acs.org

Quinoxalin-2(1H)-ones, which share a structural relationship with the title compound, have been shown to participate in various free radical processes. nih.gov They can be oxidized by hydroxyl radicals (•OH) and azide (B81097) radicals (•N3) at near diffusion-controlled rates, leading to the formation of different radical adducts. nih.gov Furthermore, quinoxalin-2(1H)-ones can undergo direct alkenylation and phosphonation via radical pathways. acs.org Metal-free, H2O2-mediated three-component reactions involving quinoxalin-2(1H)-ones, DMSO, and styrenes have been developed to synthesize 3-substituted derivatives through a free radical mechanism. nih.gov Visible light can also initiate three-component free radical cascade reactions to introduce perfluoroalkyl groups onto the quinoxalin-2(1H)-one scaffold. nih.gov

Studies on the electrochemical reduction of 2-substituted quinoxalines have demonstrated that the process occurs via a single-electron transfer, resulting in the formation of a radical anion. abechem.com This confirms the radical nature of the reduction mechanism for this class of compounds. abechem.com

Table 2: Rate Constants for Reactions of Radicals with Quinoxaline Derivatives

Quinoxaline DerivativeRadical SpeciesRate Constant (M⁻¹s⁻¹)Reference
Imidazo[1,2-a]quinoxaline N-oxidesOxygen1.6 - 3.2 x 10⁸ acs.org
Quinoxalin-2(1H)-ones•OH5.9 - 9.7 x 10⁹ nih.gov
3-Methylquinoxalin-2(1H)-one•N₃6.0 x 10⁹ nih.gov

Mechanistic Insights into Quinoxaline Ring Formation

The most prevalent and classical method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgmtieat.org This facile reaction is widely used due to its efficiency and the ready availability of starting materials. sapub.org The mechanism involves an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, which after another dehydration step, yields the aromatic quinoxaline ring.

Numerous variations and catalysts have been developed to improve the efficiency and scope of this reaction. organic-chemistry.orgnih.gov These include the use of various catalysts such as copper, cobalt, and nickel complexes, as well as organocatalysts and even catalyst-free conditions under specific solvents or with microwave irradiation. mtieat.orgorganic-chemistry.orgnih.gov The reaction can also proceed with α-hydroxy ketones, where an in-situ oxidation step generates the required dicarbonyl species. nih.gov

An alternative pathway involves the reaction of o-phenylenediamines with ynones. nih.gov This process is thought to proceed through an intermolecular Michael addition, followed by dehydration and a base-promoted C-α-CH2-extrusion to furnish the quinoxaline product. nih.gov

Mechanisms of Functional Group Interconversion

The functional groups attached to the quinoxaline scaffold, such as the amino group in this compound, can undergo various transformations.

The amino group of an aminoquinoxaline can be converted to an amide group through reaction with a carboxylic acid or its derivative. A common method for direct amidation involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to facilitate nucleophilic attack by the amine. khanacademy.org

Titanium tetrachloride (TiCl4) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov The proposed mechanism involves the formation of an adduct between the carboxylate and TiCl4, which then acts as a reactive intermediate for the amidation. nih.gov Lewis acids like Ti(OiPr)4 and borate (B1201080) esters can also catalyze the amidation of unprotected amino acids, suggesting their potential applicability for amino-heterocycles. nih.gov These catalysts are thought to coordinate to the amino acid, forming a cyclic intermediate that facilitates the reaction. nih.gov

The reaction can also be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride (B1165640), which then readily reacts with the amine. libretexts.orgorganic-chemistry.org

Table 3: Common Reagents for Amidation Reactions

Reagent/CatalystRoleReaction TypeReference
Dicyclohexylcarbodiimide (DCC)Coupling AgentDirect amidation khanacademy.org
Titanium tetrachloride (TiCl₄)MediatorDirect condensation nih.gov
Ti(OiPr)₄ / B(OCH₂CF₃)₃Lewis Acid CatalystCatalytic amidation nih.gov
Thionyl chloride (SOCl₂)Activating AgentForms acyl chloride libretexts.org

Alkylation Reactions

Alkylation of the this compound scaffold can theoretically occur at several positions, including the exocyclic 3-amino group, the N1-position of the quinoxaline ring (following potential deacetylation), the oxygen of the acetyl group, or the C3-position of the quinoxalinone core. The regioselectivity of the alkylation is highly dependent on the reaction conditions, the nature of the alkylating agent, and the presence of activating or directing groups.

While specific studies on the alkylation of this compound are not extensively documented, the reactivity can be inferred from related quinoxalin-2(1H)-one systems. For instance, direct C3-alkylation of quinoxalin-2(1H)-ones is a well-established transformation. These reactions often proceed via radical mechanisms, utilizing various alkyl radical precursors under photoredox or other radical initiation conditions. However, the presence of the 3-amino group in the title compound is expected to significantly influence the outcome of such reactions, potentially favoring N-alkylation over C-alkylation.

In a related context, hydrogen-borrowing catalysis has been employed for the C-C bond formation in the alkylation of 1,2-amino alcohols. This methodology, which involves the in situ generation of an aldehyde from an alcohol, could potentially be adapted for the alkylation of the 3-aminoquinoxalinone scaffold, provided a suitable pronucleophile is present. Protection of the amino group might be necessary to control the regioselectivity and prevent side reactions.

Table 1: Potential Alkylation Reactions of the this compound Scaffold

Alkylating AgentProposed Reaction TypePotential Product(s)Notes
Alkyl HalidesNucleophilic SubstitutionN-alkylated or C-alkylated derivativesThe outcome depends on the reaction conditions (base, solvent) and the nature of the alkyl halide.
Alcohols (via Hydrogen Borrowing)Catalytic C-C bond formationC-alkylated or N-alkylated productsRequires a suitable catalyst (e.g., Iridium complex) and a pronucleophile.
Katritzky SaltsRadical AlkylationC3-alkylated quinoxalinonesThis is a common method for the parent quinoxalin-2(1H)-one system.

Condensation Reactions

The 3-amino group of this compound is a key functional handle for condensation reactions, enabling the construction of fused heterocyclic systems. This nucleophilic amino group can react with a variety of electrophilic partners.

A prominent application of this reactivity is in the synthesis of pyrazolo[1,5-a]quinoxalines. While direct use of this compound is not explicitly detailed in the provided literature, analogous transformations with related 3-amino-quinoxalinones suggest a plausible pathway. The reaction would likely involve the initial formation of a hydrazone or an enamine intermediate by condensation of the 3-amino group with a suitable dicarbonyl compound or its equivalent. Subsequent intramolecular cyclization would then lead to the formation of the pyrazole (B372694) ring fused to the quinoxaline core.

For example, the condensation of 1-amino-3,4-dihydroquinolin-2(1H)-one with aryl β-keto esters, followed by base-catalyzed cyclization, is a known route to pyrazolo[1,5-a]quinolines. clockss.org A similar strategy could be envisioned for the title compound.

Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds are also well-established for the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org This suggests that this compound could potentially participate in similar multi-component reactions to afford complex fused systems.

Table 2: Representative Condensation Reactions for the Synthesis of Fused Quinoxalines

Reactant(s)Resulting Fused SystemReaction ConditionsReference Analogy
Aryl β-keto estersPyrazolo[1,5-a]quinoxalinesBase-catalyzed cyclization clockss.org
Aldehydes and activated methylene compoundsPyrazolo[1,5-a]pyrimidines (by analogy)One-pot, often acid or base-catalyzed rsc.org
2-Hydrazinobenzoic acids and dicarbonylsPyrazolo[1,5-a]quinazolinesMulti-step synthesis nih.gov

Cascade and Tandem Reactions Involving the Quinoxaline Core

The inherent reactivity of the this compound scaffold makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer an efficient pathway to complex molecular architectures from relatively simple starting materials.

One of the most powerful cascade reactions involving related quinoline (B57606) systems is the 1,3-dipolar cycloaddition of 1-iminoquinolinium ylides with various dipolarophiles. clockss.org In this process, the quinoline nitrogen acts as the ylide nitrogen, and a suitable substituent at the N1 position facilitates the formation of the 1,3-dipole. By analogy, if the N1-acetyl group of this compound could be transformed into a suitable ylide precursor, a similar cycloaddition cascade could be initiated. Reaction with alkynes or alkenes would lead to the formation of a new five-membered ring, which upon subsequent rearrangement and aromatization, could yield complex polycyclic aromatic systems.

The synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via a one-pot amidation/N-arylation reaction of 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with primary alkylamines provides a template for a potential cascade reaction starting from a suitably functionalized quinoxaline precursor. nih.gov

Furthermore, the synthesis of pyrazolo[1,5-a]quinazolines from 2-hydrazinobenzoic acids demonstrates a multi-step sequence that could potentially be adapted into a cascade process under the right conditions. nih.gov Starting with a pre-functionalized quinoxaline core, a series of intramolecular cyclizations and rearrangements could lead to the desired fused heterocyclic system in a more atom-economical fashion.

Derivatization and Scaffold Modification Strategies for Enhanced Molecular Design

Introduction of Diverse Functional Groups on the Quinoxaline (B1680401) Nucleus

The functionalization of the quinoxaline scaffold is a cornerstone of medicinal chemistry, aiming to modulate the biological activity and pharmacokinetic profile of lead compounds. nih.gov For a molecule such as 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone, the introduction of diverse functional groups can be envisioned at several positions, including the amino group at C3, the phenyl ring of the quinoxaline core, and potentially through reactions involving the acetyl group.

The amino group at the C3 position is a prime site for derivatization. It can readily undergo a variety of reactions to introduce new functionalities. For instance, acylation with different acid chlorides or anhydrides can yield a series of amides. Similarly, reaction with sulfonyl chlorides can produce sulfonamide derivatives, a common strategy to enhance biological activity. mdpi.com Alkylation or arylation of this amino group can also be achieved, though careful control of reaction conditions would be necessary to avoid over-alkylation.

Furthermore, the phenyl ring of the quinoxaline nucleus is susceptible to electrophilic aromatic substitution reactions. Depending on the existing substituents and reaction conditions, functional groups such as nitro, halogen, and alkyl groups can be introduced. These modifications can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

The acetyl group at the N1 position, while primarily influencing the electronic nature of the quinoxalinone ring, could potentially be modified or replaced. Hydrolysis of the acetyl group would yield the corresponding N-unsubstituted quinoxalinone, which could then be re-acylated or alkylated with a variety of substituents to explore structure-activity relationships.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the quinoxaline scaffold is crucial for the systematic exploration of structure-activity relationships. For this compound, the inherent reactivity of the different positions on the quinoxaline ring dictates the likely sites of modification.

The C3-amino group provides a highly regioselective handle for derivatization. Standard synthetic methodologies for amine modification, such as acylation, sulfonylation, and reductive amination, would be expected to proceed selectively at this position.

Functionalization of the benzo portion of the quinoxaline ring typically occurs at the C6 and C7 positions. The directing effects of the existing substituents would play a significant role in determining the outcome of electrophilic aromatic substitution reactions. For instance, nitration of quinoxalin-2(1H)-ones has been shown to occur selectively at the C7 or C5 position, depending on the reaction conditions. rsc.org

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds. organic-chemistry.org For quinoxalin-2(1H)-ones, C-H functionalization often occurs at the C3 position. organic-chemistry.org While the target molecule already possesses an amino group at this position, related C-H activation strategies could potentially be adapted for further modification or for the functionalization of other positions on the quinoxaline ring under specific catalytic conditions.

Structure-Property Relationship Analysis in Modified Scaffolds

The systematic modification of the this compound scaffold and the subsequent analysis of the structure-property relationships (SPR) are fundamental to understanding how chemical structure influences biological activity and physicochemical properties. rsc.orgrsc.org By introducing a variety of substituents at different positions, researchers can probe the molecular interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

For instance, modifications at the C3-amino group can have a profound impact on activity. The introduction of different acyl or sulfonyl groups can alter the hydrogen bonding capacity, lipophilicity, and steric bulk of this region of the molecule. A hypothetical study could reveal that bulky aromatic substituents on the amino group enhance binding to a specific protein pocket, while smaller, more polar groups improve aqueous solubility.

Similarly, substitutions on the phenyl ring of the quinoxaline nucleus can modulate the electronic properties of the entire scaffold. mdpi.com Electron-donating groups, such as methoxy or methyl, might increase the electron density of the ring system, which could be favorable for certain biological interactions. Conversely, electron-withdrawing groups like nitro or chloro could decrease the electron density and potentially alter the metabolic stability of the compound. mdpi.com The position of these substituents is also critical, as steric hindrance and the ability to form specific interactions with a target receptor are highly dependent on the substitution pattern. mdpi.com

The table below illustrates a hypothetical structure-activity relationship (SAR) study for a series of derivatives of this compound, highlighting how different functional groups might influence a hypothetical biological activity.

Compound IDR1 (at C3-amino)R2 (at C7)Hypothetical IC50 (µM)
1 HH10.5
1a -C(O)CH3H5.2
1b -C(O)PhH2.1
1c -SO2PhH8.9
1d HCl7.8
1e HOCH312.3
1f -C(O)PhCl1.5

This is a hypothetical data table created for illustrative purposes.

Combinatorial and Parallel Synthesis Approaches for Library Generation

Combinatorial and parallel synthesis techniques are powerful strategies for the rapid generation of large libraries of related compounds, which can be invaluable for high-throughput screening and the efficient exploration of structure-activity relationships. nih.gov The amenability of the this compound scaffold to these approaches lies in the presence of easily modifiable functional groups.

A parallel synthesis approach could be employed to create a library of derivatives by reacting the parent compound with a diverse set of building blocks in a spatially separated manner, such as in a multi-well plate. acs.org For example, the C3-amino group could be acylated with a library of different carboxylic acids or sulfonylated with a library of sulfonyl chlorides. Each well would contain a unique derivative, allowing for the direct correlation of its structure with its biological activity in subsequent screening assays.

Solid-phase synthesis offers another efficient method for library generation. nih.gov The quinoxaline scaffold could be attached to a solid support, allowing for the use of excess reagents and simplified purification through simple washing steps. A "split-and-pool" strategy could be utilized to generate a large and diverse library of compounds. In this approach, the resin-bound scaffold is split into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds.

The following table outlines a potential parallel synthesis scheme for the derivatization of the C3-amino group of this compound.

Reagent TypeBuilding Block ExamplesResulting Functional Group
Acid ChloridesAcetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chlorideAmides
Sulfonyl ChloridesBenzenesulfonyl chloride, Methanesulfonyl chloride, Toluenesulfonyl chlorideSulfonamides
Aldehydes/KetonesBenzaldehyde, Acetone, CyclohexanoneImines (followed by reduction to secondary amines)

Design of Hybrid Molecules and Conjugates

The design of hybrid molecules and conjugates involves the covalent linking of two or more distinct pharmacophores to create a single molecular entity with a potentially synergistic or novel biological profile. nih.gov The this compound scaffold can serve as an excellent platform for the development of such hybrid molecules.

One approach is to conjugate the quinoxaline core to another known bioactive molecule. For example, the C3-amino group could be used as a linker to attach a pharmacophore from a different class of drugs, such as a non-steroidal anti-inflammatory drug (NSAID) or an anticancer agent. acs.org This strategy aims to combine the therapeutic effects of both moieties or to target multiple pathways involved in a disease.

Another strategy is to design hybrid molecules where the quinoxaline scaffold is fused or linked to another heterocyclic system known for its biological activity. For instance, the quinoxaline core could be linked to a triazole or a carboxamide moiety, both of which are common pharmacophores in drug discovery. nih.govacs.org This can lead to the development of novel chemical entities with unique three-dimensional structures and improved target engagement.

Furthermore, the quinoxaline nucleus can be conjugated to biomolecules such as sugars or peptides. researchgate.net Sugar conjugates can improve the pharmacokinetic properties of a drug, such as its solubility and cell permeability. researchgate.net Peptide conjugates can be designed to target specific receptors or transporters, thereby enhancing the delivery of the quinoxaline moiety to its site of action.

Applications and Advanced Materials Science Perspectives of Quinoxaline Derivatives Excluding Biological/medical

Applications in Organic Electronics

A comprehensive review of scientific databases indicates that 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone has not been specifically investigated for applications in organic electronics. The following sections discuss fields where other quinoxaline (B1680401) derivatives have shown promise; however, it must be stated that no such research has been published for the title compound.

Quinoxaline-based structures are known for their electron-deficient nature, which makes them promising candidates for various roles in organic electronic devices. beilstein-journals.orgcase.edu This electron-accepting characteristic is a key reason for the extensive research into the broader quinoxaline family. nih.gov

Electron Transport Materials (ETMs)

Quinoxaline derivatives are recognized as attractive electron-transporting materials. beilstein-journals.org Their inherent electron-accepting ability is crucial for efficient electron injection and transport in electronic devices. nih.gov However, there are no specific studies available that evaluate the electron transport properties of This compound . The performance of a material as an ETM is dependent on factors like its LUMO (Lowest Unoccupied Molecular Orbital) energy level and electron mobility, data which is not available for this specific compound. rsc.org

Non-Fullerene Acceptors in Organic Solar Cells (OSCs)

In the field of organic photovoltaics, quinoxaline-based molecules have been developed as non-fullerene acceptors (NFAs). beilstein-journals.orgresearchgate.net These materials are valued for their tunable energy levels, high structural modification possibilities, and unique molecular packing modes which can lead to reduced energy loss and improved photovoltaic performance. researchgate.netnih.gov Researchers have designed various quinoxaline-based acceptors that contribute to high power conversion efficiencies in OSCs. nih.gov Despite this broad interest, This compound has not been reported or tested as a non-fullerene acceptor in organic solar cells.

N-Type Semiconductors in Organic Field-Effect Transistors (OFETs)

The electron-deficient quinoxaline core is a valuable building block for n-type semiconductors used in OFETs. frontiersin.orgrsc.org The performance of such materials is typically evaluated by their electron mobility and on/off current ratio. nih.govnih.gov While numerous quinoxaline derivatives have been synthesized and tested for OFET applications, some showing moderate to high electron mobilities, there is no published research detailing the synthesis or characterization of This compound for this purpose. frontiersin.orgnih.govtcichemicals.com

Materials for Organic Light-Emitting Diodes (OLEDs) (e.g., TADF emitters)

Quinoxaline derivatives are also utilized in the construction of materials for OLEDs, including as hosts, electron transporters, and emitters, sometimes exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.orgfrontiersin.org The design of these molecules is critical for achieving efficient light emission. A literature search reveals no studies on the application of This compound in OLEDs.

Use as Chromophores for Sensors and Electrochromic Devices

The quinoxaline scaffold is a component of various chromophores designed for chemical sensors and electrochromic devices due to its electrochemical activity and strong absorption in the UV-Vis region. beilstein-journals.org The electronic properties of these chromophores can be fine-tuned through chemical modification. wu.ac.th Nevertheless, This compound has not been specifically explored for its chromophoric or electrochromic properties in the context of sensor or device applications.

Intermediates and Synthons in Complex Organic Synthesis

The most plausible application for This compound lies in its role as a synthetic intermediate or a synthon for the construction of more complex heterocyclic systems. The traditional and most common synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itresearchgate.net

A plausible synthetic route to This compound itself would likely involve the cyclocondensation of an appropriately substituted o-phenylenediamine precursor. The structure of the target molecule, featuring an amino group at the 3-position and an acetyl group on the ring nitrogen, suggests it is a versatile building block.

Table 1: Analysis of Functional Groups in this compound for Synthetic Applications

Functional GroupPositionPotential Synthetic Utility
Amino GroupC3Can act as a nucleophile, be diazotized for further substitution, or serve as a handle for building larger molecular scaffolds.
Acetyl GroupN1Functions as a protecting group for the ring nitrogen or can be involved in further condensation reactions.
Quinoxalinone Core-A rigid, heterocyclic scaffold that can be further functionalized at various positions.

The presence of these distinct functional groups allows for selective reactions, making This compound a potentially valuable, though currently underexplored, intermediate in medicinal chemistry and materials science research for creating diverse quinoxaline derivatives. zenodo.orgnih.gov For example, the amino group could be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems.

Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijirt.orgekb.egbenthamdirect.com The synthesis of quinoxaline derivatives is an area where these principles are being increasingly applied, moving away from traditional methods that often involve harsh conditions and toxic reagents. ijirt.orgudayton.edu

Recent advancements in the green synthesis of quinoxalines focus on several key areas:

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds. Green alternatives like water, polyethylene (B3416737) glycol (PEG), and ionic liquids are being explored to reduce environmental impact. researchgate.net For instance, a simple and catalyst-free method for synthesizing 2-amino quinoxaline derivatives has been developed using PEG-400 as a green solvent at room temperature, which increases the reaction rate and reduces reaction time. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are being used as energy-efficient techniques to drive the synthesis of quinoxalines, often leading to shorter reaction times and higher yields compared to conventional heating. benthamdirect.comresearchgate.net

Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as recyclable alumina-supported heteropolyoxometalates and magnetically recyclable MnFe2O4 nano-materials, simplifies product purification and reduces waste. nih.govchim.it

Flow Chemistry:

3D Printing of Reactors:

A frontier in green chemistry and chemical engineering is the use of 3D printing (additive manufacturing) to create customized, low-cost, and readily available chemical reactors. researchgate.netyoutube.com This technology allows for the rapid prototyping and fabrication of reactors with complex geometries tailored for specific reactions. researchgate.net Materials like polypropylene (B1209903) (PP) and polyether ether ketone (PEEK) are used for their chemical resistance and thermal stability. researchgate.netrsc.orgresearchgate.net Researchers have successfully used 3D-printed reactors for the synthesis of various heterocyclic compounds. researchgate.net For instance, a 3D-printed polypropylene column reactor has been utilized in the continuous-flow synthesis of bicyclic and tetracyclic heterocycles. researchgate.net Although the synthesis of this compound in a 3D-printed reactor has not been specifically reported, the versatility of this technology opens up possibilities for developing bespoke reactors for its efficient and sustainable production. nih.gov

While direct research on the green chemistry applications of this compound is limited, the broader trends in quinoxaline synthesis point towards a future where flow chemistry and 3D-printed reactors could play a crucial role in its environmentally benign production.

Corrosion Inhibition Studies

Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netnajah.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. najah.edursc.org The presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure facilitates this adsorption. researchgate.netnajah.edu

Surface Adsorption and Interaction Mechanisms:

The inhibition mechanism of quinoxaline derivatives typically involves adsorption on the metal surface, which can be classified as physisorption, chemisorption, or a combination of both (mixed adsorption). rsc.org

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the d-orbitals of the metal and the lone pair electrons of the nitrogen atoms or the π-electrons of the aromatic ring of the quinoxaline derivative. najah.edu

The adsorption of quinoxaline inhibitors on a metal surface often follows specific adsorption isotherms, such as the Langmuir, Frumkin, or Temkin isotherms, which describe the relationship between the inhibitor concentration and the degree of surface coverage. najah.edursc.orgacs.org Several studies have shown that the adsorption of various quinoxaline derivatives on mild steel follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. najah.eduresearchgate.nete-palli.org

The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter used to differentiate between physisorption and chemisorption. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. e-palli.org

Quinoxaline derivatives typically function as mixed-type inhibitors , meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgresearchgate.net This is evident from electrochemical studies, such as potentiodynamic polarization, where the presence of the inhibitor reduces both the anodic and cathodic current densities.

While specific corrosion inhibition data for this compound is not available in the reviewed literature, the extensive research on related quinoxaline derivatives provides a strong basis for its potential as a corrosion inhibitor. The amino and ethnone groups in its structure could further enhance its adsorption and protective properties.

Table 1: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)Adsorption Isotherm
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX)10⁻³89Langmuir
1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX)10⁻³92Langmuir
(E)-3-styrylquinoxalin-2(1H)-one (STQ)--Langmuir
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)--Langmuir
(E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ)--Langmuir
1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]butan-1-one (PQDPB)--Frumkin
1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP)--Frumkin
2-phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone (PPQDPE)--Frumkin
Dibenzo[a,c]quinoxalino (2,3-i)phenazine (DQP)2.618 x 10⁻⁵98.02Langmuir

Data compiled from multiple sources. najah.eduacs.orgresearchgate.nete-palli.org Note: Specific inhibition efficiency values for STQ, BMQ, FVQ, PQDPB, PQDPP, and PPQDPE at a given concentration were not provided in a consistent format across the sources.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone?

  • Methodological Answer : The compound is typically synthesized via base-catalyzed condensation. For example, a protocol involves reacting 1-(3-Methyl-quinoxalin-2-yl)-ethanone derivatives with aldehydes (e.g., 3,4,5-Trimethoxy-benzaldehyde) in methanol using 3% NaOH as a catalyst. After 24 hours, the product is isolated by filtration and washed with water .
  • Key Parameters :

  • Solvent: Methanol
  • Catalyst: 3% NaOH
  • Reaction Time: 24 hours

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at 1651 cm⁻¹ (C=O stretch) and 1471 cm⁻¹ (C-N stretch) confirm the ethanone and quinoxaline moieties .
  • NMR : Proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~190 ppm) are critical for structural validation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.7 for related derivatives) verify molecular weight .

Advanced Research Questions

Q. How can alkylation reactions be optimized to synthesize N-substituted derivatives?

  • Methodological Answer : Alkylation of the quinoxaline core is achieved using reagents like benzyl chloride or allyl bromide. A representative procedure involves:

Dissolving 3-phenylquinoxalin-2(1H)-one in DMF.

Adding benzyl chloride (1.2 eq), K₂CO₃ (1.2 eq), and a catalytic amount of tetra-n-butylammonium bromide.

Stirring for 24 hours, followed by solvent removal and recrystallization from ethanol (yield: 85%) .

  • Optimization Tips :

  • Use phase-transfer catalysts to enhance reaction efficiency.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3).

Q. How can structural contradictions in synthesized derivatives be resolved?

  • Methodological Answer : X-ray crystallography is the gold standard. For example:

  • Single-crystal diffraction data collected using a Bruker SMART APEX CCD detector.
  • Refinement with SHELXL-97 software, yielding R-factors < 0.05 .
    • Key Parameters :
  • Space group: Monoclinic (e.g., P2₁/c)
  • Bond lengths: C–N (1.33–1.37 Å), C=O (1.21 Å) .

Q. What methodologies are used to evaluate antioxidant activity in quinoxaline derivatives?

  • Methodological Answer :

  • DPPH Assay : Measure radical scavenging activity at 517 nm. IC₅₀ values < 50 µM indicate potent activity .
  • SOD Mimic Assay : Monitor inhibition of pyrogallol autoxidation at 420 nm .
    • Biological Data :
DerivativeDPPH IC₅₀ (µM)SOD Activity (%)
Compound 6a28.482.1
Control45.665.3

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting biological activity data?

  • Methodological Answer :

Dose-Response Curves : Test compounds across a concentration range (e.g., 1–100 µM) to identify non-linear effects .

Control Experiments : Include positive controls (e.g., ascorbic acid for antioxidants) and vehicle controls.

Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. What computational tools support the prediction of physicochemical properties?

  • Methodological Answer :

  • LogP Calculation : Use Molinspiration or ACD/Labs software (e.g., XlogP ≈ 1.1 for similar derivatives) .
  • Topological Polar Surface Area (TPSA) : Predict via RDKit (e.g., TPSA = 62.3 Ų for quinoxaline derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.